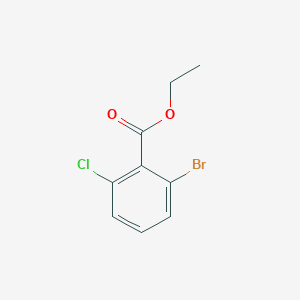

Ethyl 2-bromo-6-chlorobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-bromo-6-chlorobenzoate is an organic compound. It is a derivative of benzoic acid with a bromine atom at the 2nd position and a chlorine atom at the 6th position of the benzene ring . The compound also has an ethyl ester group attached to the carboxyl group of the benzoic acid . It is a white to light yellow crystal powder .

Molecular Structure Analysis

The molecular formula of Ethyl 2-bromo-6-chlorobenzoate is C9H8BrClO2 . The compound has a bromine atom at the 2nd position and a chlorine atom at the 6th position of the benzene ring . It also has an ethyl ester group attached to the carboxyl group of the benzoic acid .

Physical And Chemical Properties Analysis

Ethyl 2-bromo-6-chlorobenzoate has a molecular weight of 263.52 . It has a refractive index of 1.56 and a density of 1.55 g/mL at 25 °C . The compound is a white to light yellow crystal powder .

Wissenschaftliche Forschungsanwendungen

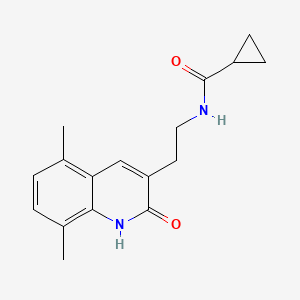

Synthesis of Angiotensin II Antagonist The compound has been utilized in the synthesis of complex molecules, such as the angiotensin II antagonist SK&F 106686, demonstrating its role in the creation of pharmacologically active agents. This synthesis involves a phase transfer catalyzed bromoethylation, showcasing the compound's utility in multi-step organic syntheses (Pridgen et al., 1998).

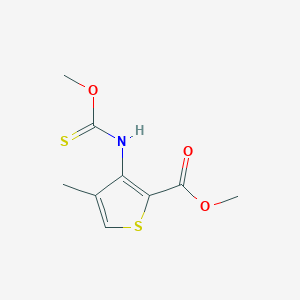

Reformatsky Reaction In another study, ethyl 2-bromo-6-chlorobenzoate-like structures have been used in novel cycloaromatization reactions via the Reformatsky reaction, highlighting its importance in constructing substituted ethyl 2-hydroxy-6-methylthiobenzoates and expanding the toolbox for synthetic organic chemistry (Datta et al., 1988).

Phosphine-Catalyzed Annulation Ethyl 2-bromo-6-chlorobenzoate and its analogs have been employed in phosphine-catalyzed [4 + 2] annulations, leading to the formation of highly functionalized tetrahydropyridines. This work demonstrates the compound's versatility in facilitating regioselective annulation reactions, contributing to the synthesis of complex nitrogen-containing heterocycles (Zhu et al., 2003).

Radical Cyclization onto Azoles Research has also explored the use of 2-(2-Bromophenyl)ethyl groups, resembling the ethyl 2-bromo-6-chlorobenzoate framework, as building blocks in radical cyclization reactions onto azoles. This methodology facilitates the synthesis of tri- and tetra-cyclic heterocycles, underlining the compound's potential in constructing complex molecular architectures (Allin et al., 2005).

Miniemulsion Polymerization Furthermore, derivatives of Ethyl 2-bromo-6-chlorobenzoate have been applied in miniemulsion polymerization as stabilizers and macroinitiators under AGET ATRP conditions. This highlights its relevance in materials science and polymer chemistry, particularly in the development of novel polymerization techniques (Stoffelbach et al., 2007).

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 2-bromo-6-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOAFFKVKFWFUMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxybenzyl)propanamide](/img/structure/B2678704.png)

![methyl 4-({2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2678706.png)

![1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2678713.png)

![1-(4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-fluorophenoxy)propan-1-one](/img/structure/B2678716.png)

![N-cyclohexyl-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2678717.png)

![(1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/no-structure.png)